Ibezapolstat hydrochloride is a novel small molecule currently under investigation for its potential therapeutic applications, particularly in treating infections caused by Clostridioides difficile. It is classified as an investigational drug and has shown promise in clinical trials, specifically targeting the bacterial DNA polymerase IIIC, which is crucial for the replication of gram-positive bacteria. The compound's chemical formula is , and it is identified by the CAS number 1275582-97-2 and the DrugBank accession number DB16189 .
Ibezapolstat hydrochloride is derived from synthetic processes aimed at creating effective antimicrobial agents. It falls under the category of investigational drugs, which means it has not yet received regulatory approval for general medical use but is being studied for its safety and efficacy in clinical settings. The compound's development is particularly focused on its application against antibiotic-resistant bacterial strains, especially in cases of Clostridioides difficile infections .
The synthesis of ibezapolstat hydrochloride involves several key steps, including:
These synthesis methods highlight the complexity involved in producing ibezapolstat hydrochloride, emphasizing the importance of precise control over reaction conditions to yield a pure product.
Ibezapolstat hydrochloride has a complex molecular structure characterized by multiple functional groups. Its structural representation includes:
The molecular weight of ibezapolstat hydrochloride is approximately 423.3 g/mol. Its InChI key is DEGSGBKTODESHH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Ibezapolstat hydrochloride can participate in various chemical reactions typical for small molecules, including:
The compound's reactivity profile suggests that it can be further modified to enhance its efficacy or reduce side effects during therapeutic applications .
Ibezapolstat exerts its antimicrobial effects primarily through inhibition of bacterial DNA polymerase IIIC. This enzyme plays a critical role in DNA replication in gram-positive bacteria. By targeting this enzyme, ibezapolstat disrupts bacterial proliferation, leading to effective treatment outcomes against Clostridioides difficile infections.
Clinical trials have demonstrated that ibezapolstat achieves high colonic concentrations with minimal systemic absorption, which is advantageous for targeting localized infections without significant systemic side effects. In a phase 2a clinical trial involving patients with C. difficile infection, all participants achieved sustained clinical cure with minimal adverse events .
These properties are crucial for understanding how ibezapolstat interacts within biological systems and its potential pharmacokinetic profile.
Ibezapolstat hydrochloride is primarily being investigated for its use in treating Clostridioides difficile infections, particularly those resistant to conventional antibiotics. Its unique mechanism of action offers a promising alternative to existing treatments, potentially minimizing recurrence rates associated with C. difficile infections.
Ibezapolstat hydrochloride (ACX-362E) is a first-in-class antibiotic that selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for replicative DNA synthesis in low G+C Gram-positive bacteria. This enzyme is exclusively expressed in Clostridioides difficile and other Firmicutes during exponential growth, where it coordinates chromosomal replication. Pol IIIC’s α-subunit contains the polymerase active site, which is structurally distinct from human DNA polymerases, enabling species-specific targeting [1] [3] [6].
Ibezapolstat binds competitively to the enzyme’s active site, disrupting deoxyribonucleotide triphosphate (dNTP) incorporation and halting DNA elongation. In vitro studies confirm complete inhibition of C. difficile Pol IIIC at nanomolar concentrations (Ki = 0.325 µM), leading to rapid bactericidal effects [5] [9]. This mechanism is clinically validated by the eradication of C. difficile in stool samples from infected patients within 3 days of ibezapolstat treatment [8] [10].
Table 1: Role of DNA Polymerase IIIC in Bacterial Replication
| Function | Biological Significance | Consequence of Inhibition |
|---|---|---|
| Primer elongation | Synthesizes leading and lagging strands during replication | Termination of DNA synthesis; arrested cell division |
| Proofreading activity | Maintains genomic fidelity in low G+C bacteria | Accumulation of lethal mutations |
| ATP binding site utilization | Binds ATP for conformational activation | Disrupted enzyme catalysis and processivity |
The inhibitory activity of ibezapolstat is predicated on structural complementarity with the Pol IIIC active site, which is conserved across C. difficile strains but exhibits critical variations in commensal gut bacteria. High-resolution crystallography studies (Leiden University Medical Center) reveal that ibezapolstat interacts with three key domains of Pol IIIC:
This binding specificity explains ibezapolstat’s narrow spectrum. Notably, Actinobacteria (e.g., Bifidobacterium) and certain Firmicutes (e.g., Lachnospiraceae) possess natural resistance due to:
Ibezapolstat exhibits variable inhibition kinetics against Pol IIIC enzymes from different Gram-positive pathogens, driven by phylogenetic divergence in enzyme structure:
Table 2: Inhibition Kinetics of Ibezapolstat Against Bacterial DNA Pol IIIC
| Bacterial Species | Ki (µM) | MIC50 (µg/mL) | Taxonomic Notes |
|---|---|---|---|
| Clostridioides difficile | 0.325 | 4 | Ribotype 027; toxin A/B producer |
| Enterococcus faecalis | 1.8 | 16 | Vancomycin-resistant strains (VRE) |
| Staphylococcus aureus | 2.5 | 32 | Methicillin-resistant (MRSA) |
| Bifidobacterium adolescentis | >100 | >64 | Commensal Actinobacteria |
| Lachnospiraceae spp. | ND* | >64 | Beneficial Firmicutes |
*ND: Not determinable due to intrinsic resistance [2] [4] [5].
Key kinetic observations:
Table 3: Dynamic Activity Profile Against C. difficile in Time-Kill Assays
| Antibiotic | Concentration (µg/mL) | Reduction at 24h (log10 CFU/mL) | Bactericidal Threshold (h) |
|---|---|---|---|
| Ibezapolstat | 4× MIC | 3.5 | 12 |
| Vancomycin | 4× MIC | 2.8 | 24 |
| Fidaxomicin | 4× MIC | 1.9 | 36 |
Data derived against ribotype 027 strains; n=3 replicates [4] [6].
The kinetic advantage of ibezapolstat—rapid binding and sustained enzyme inactivation—positions it as a targeted therapeutic against C. difficile without collateral damage to bile acid-metabolizing gut flora [7] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5